3-Dodecanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-
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Overview
Description
-Paradol or 12-Dihydroshogaol, is a chemical compound with the molecular formula C19H30O3 and a molecular weight of 306.4397. This compound is known for its presence in certain natural products and has been studied for its various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable dodecanone derivative in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Dodecanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenolic ring .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been investigated for its biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Dodecanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Gingerol : A related compound with similar structural features and biological activities.
- 6-Shogaol : Another compound with comparable properties, often found in ginger.
- 10-Gingerol : Shares structural similarities and is known for its bioactive properties .
Uniqueness
3-Dodecanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
366803-54-5 |
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Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-9-10-16(20)18(22)13-15-11-12-17(21)19(14-15)23-2/h11-12,14,18,21-22H,3-10,13H2,1-2H3 |
InChI Key |
OLFTVDCWBVCWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C(CC1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
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